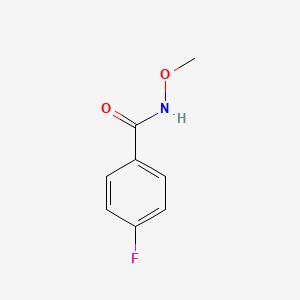

4-fluoro-N-methoxybenzamide

Description

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules imparts a range of distinctive properties, making these compounds highly valuable across various scientific disciplines. tcichemicals.comresearchgate.net The carbon-fluorine bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength contributes to the high thermal and chemical stability of organofluorine compounds. wikipedia.orgalfa-chemistry.com

Beyond pharmaceuticals, fluorinated compounds are integral to materials science, finding use in the production of polymers like PEEK, specialty lubricants, and liquid crystal displays. wikipedia.orgalfa-chemistry.com Their non-flammability has also led to their use in fire-fighting foams. alfa-chemistry.com

Overview of N-Methoxyamide Functionality in Directed Synthesis

The N-methoxyamide group (a type of Weinreb amide) is a versatile functional group in organic synthesis, primarily recognized for its role as a directing group in C-H functionalization reactions. nih.gov This functionality allows for the selective activation and modification of otherwise unreactive carbon-hydrogen bonds, providing a powerful tool for building complex molecular architectures.

The N-methoxyamide group can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage and subsequent reaction. nih.gov This directed approach offers high regioselectivity, overcoming challenges associated with traditional synthetic methods. nih.gov For instance, N-methoxy benzamides have been successfully employed in rhodium(III)-catalyzed C-H annulation reactions to synthesize various fluorinated heterocycles, demonstrating their utility in constructing medicinally relevant scaffolds. sysu.edu.cn

Furthermore, the N-methoxyamide group exhibits unique reactivity compared to other directing groups. nih.gov It can also influence the reaction pathway, as seen in palladium-catalyzed reactions where it participates in a Pd(II)/Pd(IV) catalytic cycle. nih.gov The N-methoxy group can enhance the nucleophilicity of the amide nitrogen, enabling reactions that are not feasible with ordinary amides. researchgate.net

Contextualization of 4-fluoro-N-methoxybenzamide within Fluorinated Benzamide (B126) Research

Fluorinated benzamides represent a significant class of compounds that have been extensively investigated in medicinal chemistry and materials science. mdpi.com The benzamide structure itself is a known pharmacophore with an affinity for various biological targets. plos.orgnih.gov The incorporation of fluorine into the benzamide framework can further modulate its biological activity and physicochemical properties.

Research into fluorinated benzamides has led to the development of imaging agents for diseases like melanoma. plos.orgnih.gov For example, radioisotope-labeled fluorinated benzamide derivatives have shown potential for use in positron emission tomography (PET) imaging. plos.orgnih.gov

This compound is a specific example within this class of molecules. It combines the advantageous properties of a fluorinated aromatic ring with the synthetic utility of the N-methoxyamide functional group. This combination makes it a valuable intermediate for the synthesis of more complex molecules, including pyridyl heterocycles and photochromic compounds. chemicalbook.comapolloscientific.co.uk A related compound, 4-Fluoro-N-methoxy-N-methylbenzamide, has been shown to act as a ligand for copper and zinc and can be used to form exocyclic fluorinating agents. chemicalbook.comapolloscientific.co.uk The study of such compounds contributes to the broader understanding of how fluorine substitution and directing groups can be strategically employed in the design and synthesis of novel chemical entities.

Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Application/Research Area |

| This compound | C8H8FNO2 | Precursor in synthesis of heterocycles and photochromic compounds. chemicalbook.comapolloscientific.co.uk |

| 2-amino-4-fluoro-N-methoxybenzamide | C8H9FN2O2 | Building block for pharmaceuticals, particularly in cancer research. evitachem.com |

| 5-amino-2,4-difluoro-N-methoxybenzamide | C8H7F2N3O2 | Investigated for medicinal chemistry applications due to enhanced metabolic stability. |

| 4-Fluoro-N-methoxy-N-methylbenzamide | C9H10FNO2 | Synthesis of pyridyl heterocycles, photochromic compounds, and as a ligand. chemicalbook.comapolloscientific.co.uk |

| N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide | C18H16FN3O | Utilized in diverse scientific research applications. smolecule.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

4-fluoro-N-methoxybenzamide |

InChI |

InChI=1S/C8H8FNO2/c1-12-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) |

InChI Key |

CAOXVPFVHMYRLK-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=CC=C(C=C1)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Transition-Metal-Catalyzed C-H Activation and Functionalization

The N-methoxyamide group in 4-fluoro-N-methoxybenzamide acts as an efficient directing group, facilitating the activation of otherwise inert C-H bonds by rhodium catalysts. This strategy has proven to be a powerful tool for the regioselective synthesis of complex molecules.

Rhodium-Catalyzed Annulation and Cycloaddition Reactions

Rhodium(III) catalysis has been extensively employed to mediate the annulation and cycloaddition of this compound with various coupling partners, leading to the formation of a variety of valuable heterocyclic structures.

The rhodium(III)-catalyzed coupling of N-methoxybenzamides, including this compound, with 2,2-difluorovinyl tosylate provides a pathway to fluorinated heterocycles. nih.govacs.org When N-methoxybenzamide is used as the directing group, the reaction yields a monofluorinated alkene while retaining the tosylate functionality. A subsequent one-pot acid treatment efficiently synthesizes 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones. nih.govacs.orgsnnu.edu.cn This process involves key steps of N-H deprotonation, C-H activation, and olefin insertion to form a seven-membered rhodacycle intermediate. nih.govacs.orgsnnu.edu.cn The reaction conditions are generally mild and redox-neutral. snnu.edu.cn

A variety of functionalized 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones can be assembled in a straightforward manner using this methodology. snnu.edu.cn The use of different directing groups can alter the reaction pathway; for instance, N-OPiv benzamides lead to gem-difluorinated dihydroisoquinolin-1(2H)-ones through a [4+2] cyclization. nih.govacs.orgsnnu.edu.cn

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| This compound | 2,2-difluorovinyl tosylate | [CpRhCl2]2, AgSbF6 | 7-fluoro-4-(tosyloxy)isoquinolin-1(2H)-one | - |

| N-methoxybenzamide | 2,2-difluorovinyl tosylate | [CpRhCl2]2, AgSbF6 | 4-fluoroisoquinolin-1(2H)-one | - |

Note: Specific yield for the this compound derivative was not provided in the searched literature, but the general methodology is well-established.

A ruthenium(II)-catalyzed double annulation of N-methoxybenzamides with unactivated alkynes has been developed for the synthesis of 6,6-fused pyranoisoquinolines. acs.org This reaction involves the activation of both ortho-C–H bonds of the arene and the N- and O-moieties of the N-methoxybenzamide, leading to the formation of four new bonds in a single step. acs.org While the specific use of this compound in this exact transformation was not detailed in the provided search results, the general applicability of N-methoxybenzamides suggests its potential as a substrate.

Rhodium(III)-catalyzed oxidative C-H coupling of N-methoxybenzamides with aryl boronic acids offers an efficient, one-pot synthesis of substituted phenanthridinones under mild conditions. thieme-connect.decvr.ac.inresearchgate.netnthu.edu.tw This method is characterized by a sequence of C-H activation, intermolecular C-C coupling, another C-H activation, and finally, intramolecular C-N coupling. thieme-connect.de The reaction demonstrates broad substrate scope, and the use of this compound allows for the introduction of a fluorine atom into the phenanthridinone core. thieme-connect.de Similarly, rhodium-catalyzed annulation of N-methoxybenzamides with aryltriethoxysilanes also yields phenanthridinone derivatives through a dual C-H bond activation and annulation process. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

| This compound | Phenylboronic acid | [CpRhCl2]2, Ag2O | 2-Fluorophenanthridin-6(5H)-one | 85 |

| This compound | 4-Methylphenylboronic acid | [CpRhCl2]2, Ag2O | 2-Fluoro-8-methylphenanthridin-6(5H)-one | 82 |

| This compound | 4-Methoxyphenylboronic acid | [Cp*RhCl2]2, Ag2O | 2-Fluoro-8-methoxyphenanthridin-6(5H)-one | 78 |

Data compiled from studies on rhodium-catalyzed synthesis of phenanthridinones. thieme-connect.de

Rhodium(III)-catalyzed reactions provide a pathway for the synthesis of quinazolin-4(3H)-ones. thieme-connect.de For instance, N-methoxybenzamides can be used as reagents in these cyclization reactions. thieme-connect.dethieme-connect.de Another approach involves the rhodium- and copper-cocatalyzed C-H bond activation and [4+2] annulation of benzamides with alkyl azides to construct quinazoline (B50416) structures. acs.org While specific examples using this compound were not explicitly detailed, the general methodologies using N-methoxybenzamides are applicable. thieme-connect.dethieme-connect.de

A rhodium-catalyzed formal [4+3] cycloaddition reaction between N-methoxybenzamides and gem-difluorocyclopropenes presents an efficient route to fluorinated 2H-azepin-2-ones. researchgate.net This method is characterized by its mild conditions and broad substrate scope. researchgate.net The key steps in this transformation are a consecutive HOAc-assisted C-N bond formation and a fluorine elimination. researchgate.net This reaction highlights the utility of this compound in constructing seven-membered heterocyclic rings.

Preparation of Quinazolin-4(3H)-ones

Palladium-Catalyzed C-H Functionalization

Palladium catalysis has been extensively utilized to achieve C-H functionalization of this compound, leading to the formation of new carbon-carbon and carbon-nitrogen bonds. The N-methoxyamide group directs the catalyst to the ortho C-H bond of the benzoyl group, facilitating a range of transformations.

The N-methoxyamide group can direct the palladium-catalyzed oxidative C-H imidoylation to form iminoisoindolinones. nih.gov In these reactions, the C-H bond ortho to the directing group is activated, followed by insertion of an isocyanide. This process involves a Pd(II)-mediated C-H activation as the turnover-limiting step. nih.gov Studies have shown that a Pd(0) source, such as Pd₂(dba)₃, is often more effective than Pd(II) sources. nih.gov The reaction performs well under an air atmosphere, as higher concentrations of oxygen can lead to the decomposition of the isonitrile substrate. nih.gov The site selectivity is controlled by the N-methoxyamide group, which effectively directs the functionalization. nih.gov

A plausible mechanism involves the generation of a Pd(II)-peroxo species from the Pd(0) precatalyst and oxygen. nih.gov This intermediate facilitates substrate coordination through a proton-coupled ligand exchange with the N-H group of the N-methoxybenzamide. nih.gov Subsequent C-H activation, isocyanide insertion, and reductive elimination lead to the final product. nih.govmdpi.com

This compound is also a competent substrate in palladium-catalyzed dual C-H activation reactions for the synthesis of phenanthridinones. mdpi.comrsc.org This one-pot process involves the formation of both a C-C and a C-N bond through multiple oxidative C-H activation steps. mdpi.comrsc.org The reaction can be performed with various arenes as coupling partners. rsc.org The N-methoxyamide group serves as a directing group, facilitating the initial C-H activation to form a palladacycle intermediate. This intermediate then reacts with the coupling partner in a subsequent C-H activation event, leading to the cyclized product. mdpi.com

For instance, the reaction of N-methoxybenzamides with phenyliodide in the presence of a palladium catalyst and a silver oxide oxidant yields phenanthridinones. mdpi.com This methodology has proven useful in the synthesis of natural products like crinasiadine. mdpi.com

Oxidative C-H Imidoylation Reactions

Cobalt-Catalyzed C-H Activation/Annulation

Cobalt catalysts provide a cost-effective alternative to precious metals like palladium and rhodium for C-H activation/annulation reactions. This compound can react with alkynes in the presence of a cobalt catalyst to produce isoquinolone derivatives. nih.govnih.gov These reactions often proceed with high atom and step economy. nih.gov

In a typical procedure, a Co(II) or Co(III) catalyst is used, sometimes with an oxidant and a base. nih.govnih.gov For example, Co(acac)₂·2H₂O has been used to catalyze the reaction between benzamides and fluoroalkylated alkynes, yielding a mixture of 3- and 4-fluoroalkylated isoquinolones. nih.gov The N-methoxy group can also act as an internal oxidant, allowing the reaction to proceed without an external one. nih.gov The mechanism generally involves the formation of a cobaltacycle intermediate after the initial C-H activation, followed by alkyne insertion and reductive elimination to furnish the isoquinolone product. nih.gov

| Catalyst System | Coupling Partner | Product Type | Yield | Reference |

| Co(OAc)₂·4H₂O, KOAc, AgNO₃ | Fluoroalkylated Alkyne | Fluoroalkylated Isoquinolones | 29% | nih.gov |

| [Co(III)Cp*(OR)₂], NaOAc | Various Alkynes | Isoquinolones | Good to Excellent | nih.gov |

Copper-Catalyzed Cross-Coupling Reactions (C-O Coupling)

Copper-catalyzed cross-coupling reactions offer a valuable method for forming carbon-heteroatom bonds. In the case of this compound, copper catalysts can promote a selective C-O coupling reaction with arylboronic acids. mdpi.com This reaction results in the formation of aryl-N-methoxy arylimidates, representing a fully selective O-arylation of the N-methoxy amide. mdpi.com

The reaction is typically catalyzed by an inexpensive copper salt, such as CuI, in the presence of a base like Na₃PO₄·12H₂O. mdpi.com The N-methoxy group is crucial for this transformation. A plausible mechanism suggests the oxidation of Cu(I) to a Cu(II) species, which then undergoes transmetalation with the arylboronic acid. mdpi.com The N-methoxy amide coordinates to the copper center, and subsequent oxidation to a Cu(III) complex is followed by reductive elimination to yield the C-O coupled product and regenerate the Cu(I) catalyst. mdpi.com

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| This compound | p-Tolylboronic acid | CuI, Na₃PO₄·12H₂O | (E)-p-tolyl 4-fluoro-N-methoxybenzimidate | 72% | mdpi.com |

| This compound | 4-(tert-butyl)phenylboronic acid | CuI, Na₃PO₄·12H₂O | (E)-4-(tert-butyl)phenyl 4-fluoro-N-methoxybenzimidate | 65% | mdpi.com |

Iron-Catalyzed Cross-Coupling Reactions (N-S Coupling)

Iron catalysts, being abundant and environmentally benign, are attractive for cross-coupling reactions. nih.govresearchgate.net A recently developed iron-catalyzed method allows for the selective N-S coupling of N-methoxy amides with sulfoxides to synthesize N-acyl sulfoximines. acs.orgnih.gov This reaction is highly efficient and tolerates a wide range of functional groups on the benzamide (B126), including the fluoro group in this compound. acs.org

The reaction is typically performed using FeCl₃ as the catalyst and an organic base like triethylamine (B128534) (Et₃N) under an air atmosphere. acs.orgnih.gov The methodology is scalable, with gram-scale synthesis being achieved with low catalyst loading. nih.gov The reaction tolerates sensitive functional groups such as trifluoromethyl, ester, and cyano groups. acs.org

| Catalyst System | Coupling Partner | Product Type | Yield | Reference |

| FeCl₃, Et₃N | Dimethyl sulfoxide (B87167) (DMSO) | N-acyl sulfoximine | Good | acs.orgnih.gov |

Alternative Synthetic Approaches

Beyond its use as a substrate in complex coupling reactions, this compound must first be synthesized. A common and straightforward method for its preparation involves the reaction of 4-fluorobenzoyl chloride with N,O-dimethylhydroxylamine hydrochloride. ambeed.com This acylation reaction is typically carried out in the presence of a base, such as pyridine, in a suitable solvent like chloroform. ambeed.com This approach is a standard procedure for the synthesis of Weinreb amides and is widely applicable. ambeed.comnih.gov

Another example of its synthesis involves its preparation in tetrahydrofuran (B95107) (THF) for subsequent use in the synthesis of other complex molecules, such as phenylahistin (B1241939) derivatives. nih.gov

Nucleophilic Substitution Reactions for Substituted Benzamide Derivatives

Nucleophilic substitution reactions are fundamental to the derivatization of benzamides. While the amide nitrogen itself is generally a poor nucleophile, the aromatic ring and the carbonyl group provide sites for various transformations. The fluorine atom on the benzene (B151609) ring of this compound can undergo nucleophilic aromatic substitution under specific conditions, although reactions at the carbonyl group are more common, often involving the initial conversion of the parent carboxylic acid (4-fluorobenzoic acid) to a more reactive species like an acyl chloride.

Synthesis of Thiourea (B124793) Benzamide Derivatives

A significant application of nucleophilic substitution in this context is the synthesis of thiourea benzamide derivatives, which are recognized for their diverse biological activities. researchgate.nettjnpr.org The synthesis typically proceeds via a two-step process. First, a 4-fluorobenzoyl derivative is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, to form a 4-fluorobenzoyl isothiocyanate intermediate. This intermediate is then subjected to a nucleophilic attack by an appropriate amine to yield the final thiourea derivative. analis.com.my

For instance, the synthesis of N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) has been reported through nucleophilic substitution reactions. researchgate.nettjnpr.org Similarly, N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea was synthesized by reacting the 4-methoxybenzoyl isothiocyanate intermediate with 4-fluoroaniline. analis.com.my These syntheses demonstrate how the benzamide core can be elaborated into more complex structures through sequential nucleophilic reactions. The electronic properties of the substituents on both the benzoyl moiety and the phenyl ring of the thiourea can significantly influence the cytotoxic activity of the resulting compounds. analis.com.my

| Compound Name | Starting Materials | Reaction Type | Reference |

|---|---|---|---|

| N-([4-chlorophenyl]carbamothioyl)-4-fluorobenzamide (L1) | 4-fluorobenzamide (B1200420), 4-chlorophenyl isothiocyanate (conceptual) | Nucleophilic Substitution | researchgate.nettjnpr.org |

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | 4-methoxybenzoyl chloride, Ammonium thiocyanate, 4-fluoroaniline | Nucleophilic Addition/Substitution | analis.com.my |

Brønsted Acid-Catalyzed Intramolecular Cyclization (e.g., Triflimide-Initiated)

N-methoxybenzamides, including this compound, are valuable substrates for intramolecular cyclization reactions catalyzed by strong Brønsted acids like triflimide (Tf₂NH). mdpi.comresearchgate.net This methodology provides an atom-economical and metal-free alternative to traditional transition metal-catalyzed processes, aligning with the principles of green chemistry. mdpi.com

The reaction involves a Tf₂NH-initiated cascade cyclization of N-methoxybenzamides, leading to the formation of fused heterocyclic structures such as chromanes or isoindolinones in good yields and with high regioselectivity. mdpi.com The strong acidity of triflimide facilitates the cyclization under mild conditions. This transformation is particularly useful for creating polycyclic scaffolds that are prevalent in biologically active molecules. The reaction's outcome can be influenced by substituents on the benzamide ring, which affect both steric hindrance and the electron density of the reaction center. mdpi.com

| Catalyst | Substrate Class | Products | Key Advantages | Reference |

|---|---|---|---|---|

| Triflimide (Tf₂NH) | N-methoxybenzamides | Fused chromanes, Isoindolinones | Metal-free, Atom-economical, High regioselectivity | mdpi.comresearchgate.net |

Amide Coupling Techniques for Complex Benzamide Architectures

Amide coupling reactions are essential for constructing complex molecules from simpler building blocks. Starting from a core structure like 4-fluorobenzoic acid or its derivatives, amide coupling techniques allow for the attachment of various functional groups and molecular fragments, leading to complex benzamide architectures. These reactions typically involve the activation of the carboxylic acid group, followed by reaction with an amine.

A pertinent example is the synthesis of N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide, a precursor for the radiolabeled melanoma imaging agent MIP-1145. nih.gov This complex molecule is assembled in a multi-step synthesis where a key step involves forming an amide bond using a coupling agent. nih.gov While the specific agent for this synthesis is not always detailed, common amide coupling reagents used in similar syntheses include benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and the use of non-nucleophilic bases like triethylamine or diisopropylethylamine with an activated acid derivative. google.comnih.gov These methods facilitate the formation of amide bonds under mild conditions, which is crucial when dealing with multifunctional molecules.

| Target Compound Example | Core Structure | Coupling Partner | Coupling Method/Reagent | Reference |

|---|---|---|---|---|

| desiodo-MIP-1145 | 4-(4-fluoro-benzamido)-2-methoxybenzoic acid | N,N-Diethylethane-1,2-diamine | Coupling Agent | nih.gov |

| 4-[[(5-fluoro-2-methoxy-benzoyl)amino]methyl]benzoic acid | 5-fluoro-2-methoxy-benzoyl chloride | 4-(aminomethyl)benzoic acid | Amide coupling (e.g., with triethylamine) | google.com |

Radiochemical Synthesis for Labeled Analogs

Benzamide derivatives are important scaffolds for developing radiopharmaceuticals, particularly for imaging and therapy of malignant melanoma, due to their affinity for melanin. koreascience.krnih.govplos.org The synthesis of radiolabeled analogs of complex benzamides often starts with a precursor molecule that is then tagged with a radioisotope in the final step.

The precursor N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide (desiodo-MIP-1145) is specifically designed for this purpose. nih.gov It can be readily radiolabeled with iodine isotopes (¹²³I, ¹²⁵I, or ¹³¹I) via an electrophilic substitution reaction. This is typically achieved using a mild oxidizing agent system like thallium trifluoroacetate (B77799) (Tl(TFA)₃) to activate the ring for iodination with NaI of the desired isotope, yielding the final radiolabeled product with high radiochemical purity. nih.govnih.gov

Other radiolabeling strategies for benzamide derivatives include the conjugation of a bifunctional chelator, such as DOTA, which can then coordinate with a metallic positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET). plos.org Furthermore, labeling with Fluorine-18 (B77423) (¹⁸F), another key PET isotope, is a widely used strategy for developing imaging agents based on the benzamide structure. rsc.org

| Radioisotope | Precursor | Labeling Method | Labeled Product | Reference |

|---|---|---|---|---|

| Iodine-125 (¹²⁵I) / Iodine-131 (¹³¹I) | N-(2-diethylamino-ethyl)-4-(4-fluoro-benzamido)-2-methoxybenzamide | Electrophilic Substitution (e.g., using Tl(TFA)₃) | [¹²⁵I]MIP-1145 / [¹³¹I]MIP-1145 | nih.govnih.gov |

| Gallium-68 (⁶⁸Ga) | DOTA-conjugated benzamide derivative | Chelation | ⁶⁸Ga-DOTA-Benzamide | plos.org |

| Fluorine-18 (¹⁸F) | Various benzamide precursors (e.g., with leaving groups) | Nucleophilic Substitution | ¹⁸F-labeled benzamide derivatives | rsc.org |

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Role of the N-Methoxyamide Directing Group

The N-methoxyamide group (CONHOMe) is a simple and versatile directing group for a variety of C-H functionalization reactions catalyzed by transition metals like palladium (Pd), rhodium (Rh), and ruthenium (Ru). nih.govresearchgate.net It acts as a "compass," guiding the metal catalyst to a specific C-H bond through geometric and distance parameters, enabling selective activation. nih.govresearchgate.net

Computational studies have elucidated that in palladium(II)-catalyzed reactions, the amide nitrogen of the N-methoxyamide group is the preferred atom for directing the C-H activation step. nih.govresearchgate.net This interaction facilitates a concerted metalation-deprotonation (CMD) mechanism. nih.govresearchgate.netacs.org The N-methoxyamide is considered a weakly coordinating directing group. nih.gov This weaker coordination, compared to other directing groups like N-pivaloyloxy amide, can lead to different reaction pathways. For instance, in some Rh(III)-catalyzed reactions, the weaker coordination of the N-methoxy group favors protonolysis and β-hydride elimination, whereas stronger coordinating groups might lead to C-N bond reductive elimination. nih.gov

Kinetic and Isotopic Studies

Kinetic and isotopic studies are crucial for determining the rate-determining steps and understanding the nature of bond-breaking and bond-forming events in a catalytic cycle. epfl.ch

The deuterium (B1214612) kinetic isotope effect (KIE), determined by comparing the reaction rates of a substrate and its deuterated analogue (kH/kD), is a powerful tool for investigating whether a C-H bond is cleaved in the rate-determining step of a reaction. epfl.chnih.gov A significant primary KIE value (typically >2) suggests that C-H bond activation is involved in the turnover-limiting step. epfl.ch

In studies of Pd-catalyzed aerobic C-H imidoylation using N-methoxy-4-fluorobenzamide, kinetic analysis established that the Pd(II)-mediated C-H activation is the turnover-limiting step. nih.gov Further research on site-selective C-H functionalization of N-methoxybenzamides has reported a large deuterium kinetic isotope effect, highlighting the significance of C-H bond cleavage in the reaction's rate. scispace.com

| Reaction Type | Substrate | Catalyst System | kH/kD | Implication |

| C–H Functionalization | N-Methoxybenzamide | Rh(III) | 6.7 | C-H activation is likely the rate-determining step. scispace.com |

| C-H Imidoylation | N-methoxy-4-fluorobenzamide | Pd(II) | - | Kinetic studies show C-H activation is turnover-limiting. nih.gov |

| C-H/C-H Cross-Coupling | N-methoxy-4-nitrobenzamide | Rh(III)/Ir(III) | 1.24 | C-H activation may not be the rate-determining step. researchgate.net |

This table presents selected KIE data from studies on N-methoxybenzamides to illustrate the application of this analysis.

Proposed Catalytic Cycles and Reaction Intermediates

Based on experimental and computational data, detailed catalytic cycles for reactions involving 4-fluoro-N-methoxybenzamide have been proposed. These cycles feature key intermediates that dictate the reaction outcome.

A common feature in C-H activation directed by the N-methoxyamide group is the formation of a five-membered metallacycle intermediate. nih.govacs.orgmdpi.com

In palladium-catalyzed reactions, coordination of the N-methoxybenzamide to the Pd(II) center is followed by ortho-C-H activation, leading to a stable palladacycle intermediate. acs.orgrsc.org These palladacycles have been successfully isolated and characterized, providing experimental evidence for the proposed concerted metalation-deprotonation (CMD) mechanism. acs.org Similarly, in rhodium(III)-catalyzed processes, the reaction is initiated by C-H bond activation to form a five-membered rhodacycle species. mdpi.comacs.org The reactivity of these metallacycles is central to the subsequent steps of the catalytic cycle, where they interact with coupling partners. researchgate.net

In aerobic oxidation reactions, identifying the active catalytic species responsible for regenerating the catalyst is crucial. In the Pd-catalyzed aerobic C-H imidoylation of N-methoxybenzamides, a well-defined Pd(II)-peroxo complex, (tBuNC)₂Pd(O₂), has been identified as a competent intermediate. nih.gov This species is formed from the oxidation of a Pd(0) precursor by molecular oxygen. nih.gov The study revealed that this Pd(II)-peroxo intermediate facilitates substrate coordination through a proton-coupled ligand exchange with the acidic N-H group of the N-methoxybenzamide, forming a Pd(II)-bisamidate species. nih.gov The basicity of the ligands on the palladium center influences the efficiency of this substrate activation step. nih.gov

In some systems, heterobimetallic species are proposed to be the active catalysts. For instance, Pd(II)/Lewis acid catalysts, such as Pd(II)/Sc(III) or Pd(II)/Cu(II), can enhance the electrophilicity and catalytic efficiency of the palladium center. acs.orgrsc.org

Following the formation of the metallacycle, several key steps can occur to form the final product and regenerate the catalyst.

Migratory Insertion: The metallacycle can react with a coupling partner, such as an alkyne, alkene, or isocyanide, via migratory insertion. mdpi.comrsc.orgsnnu.edu.cn In this step, the coupling partner inserts into the metal-carbon bond of the metallacycle, forming an expanded ring intermediate. mdpi.comsnnu.edu.cn

Reductive Elimination: This is often the final bond-forming step, where a new C-C, C-N, or C-O bond is formed, and the metal center is reduced (e.g., Pd(II) to Pd(0) or Rh(III) to Rh(I)). nih.govthieme-connect.de The resulting low-valent metal species is then re-oxidized to complete the catalytic cycle. nih.gov

β-Hydride Elimination: This is an alternative pathway to reductive elimination. It can occur after migratory insertion, leading to the formation of an olefinated product and a metal-hydride species. rsc.orgacs.org

Fluorine Elimination: While less common, C-F bond functionalization can occur. In some palladium-catalyzed asymmetric reactions, C-F reductive elimination has been identified as a key step, influenced by the choice of ligand. rsc.org The synthesis of fluorinated heterocycles has been achieved by reacting N-methoxy benzamide (B126) with fluorinated alkenes, showcasing the possibility of incorporating fluorine into the final product structure through specific reaction design. escholarship.org

Concerted Metalation Deprotonation (CMD) Pathways

The Concerted Metalation Deprotonation (CMD) mechanism is a prominent pathway for transition-metal-catalyzed carbon-hydrogen (C-H) bond activation. wikipedia.orgpanchakotmv.ac.in In this process, the cleavage of a C-H bond and the formation of a new carbon-metal bond occur in a single, concerted step through a six-membered transition state. This pathway is distinct from other mechanisms, such as oxidative addition, as it does not involve a formal change in the oxidation state of the metal center and is typically facilitated by a base, often a carboxylate ligand like acetate (B1210297), which abstracts the proton. wikipedia.orgpanchakotmv.ac.in The CMD mechanism is particularly common for reactions involving high-valent, late transition metals such as Palladium(II), Rhodium(III), and Iridium(III). wikipedia.orgrsc.org

Mechanistic investigations, combining both experimental and computational studies, have provided substantial evidence for the prevalence of the CMD pathway in reactions involving N-methoxybenzamides. researchgate.netnih.gov Density Functional Theory (DFT) calculations, for instance, have been employed to compare the energy barriers of different potential mechanisms. In numerous systems, the CMD pathway is identified as the lowest energy route, making it the most favorable. panchakotmv.ac.inrsc.orgresearchgate.net For the Pd(II)-catalyzed direct alkoxylation of N-methoxybenzamide, DFT studies revealed that a solvent-assisted CMD process, where a methanol (B129727) molecule facilitates the proton transfer, is energetically more favorable than an unassisted pathway. researchgate.net

Experimental evidence, such as the determination of Kinetic Isotope Effects (KIE), further substantiates the CMD mechanism. A significant primary KIE (kH/kD > 2) is often observed when the ortho-hydrogens of the benzamide are replaced with deuterium, indicating that the C-H bond cleavage is the rate-determining step of the reaction. nih.govrsc.org For example, in a Pd-catalyzed oxidative imidoylation of N-methoxybenzamide, a KIE of 6.7 (±0.2) was measured, strongly supporting that C-H cleavage is the turnover-limiting step. nih.gov

Detailed Research Findings

Computational and experimental studies on reactions involving N-methoxybenzamides provide detailed insights into the CMD pathway.

In a study on the Pd-catalyzed oxidative imidoylation of N-methoxybenzamides, kinetic analysis showed that the C-H activation mediated by Pd(II) is the turnover-limiting step. nih.gov The reaction involves the formation of a Pd(II)-peroxo intermediate which then engages in a proton-coupled ligand exchange with the N-H group of the N-methoxybenzamide. nih.gov This step's efficiency is correlated with the basicity of the anionic ligands on the Pd(II) center. nih.gov

Table 1: Kinetic Isotope Effect in Pd-Catalyzed Imidoylation Kinetic data from initial rate measurements comparing N-methoxybenzamide and its deuterated analogue, supporting C-H cleavage as the rate-limiting step.

| Substrate | Rate Constant (k) | kH/kD |

| N-methoxybenzamide | kH | 6.7 (±0.2) |

| N-methoxybenzamide-d5 | kD | |

| Data sourced from mechanistic studies on Pd-catalyzed oxidative imidoylation. Conditions: 1.1 mM Pd₂(dba)₃·CHCl₃, 50 mM N-methoxybenzamide, 150 mM ᵗBuNC, 1 atm air, dioxane, 60 °C. nih.gov |

DFT calculations on the Ir(III)-catalyzed ortho-halogenation of benzamides compared the CMD pathway against an oxidative addition mechanism. The results indicated that an acetate-assisted CMD mechanism for the C-H activation step is significantly lower in energy and therefore more likely to occur. rsc.org

Table 2: Calculated Energetics for C-H Activation Pathways in Iridium(III)-Catalyzed Iodination DFT (B3PW91-D3) calculated Gibbs free energy values for key intermediates in different proposed mechanisms.

| Pathway | Intermediate | Relative Gibbs Free Energy (ΔG°, kcal/mol) |

| Benzamide Coordination (Oxygen) | INT-2 | 15.7 |

| Oxidative Addition | INT-4 | High energy, pathway deemed unlikely |

| Acetate-Assisted CMD | - | Lower in energy than oxidative addition |

| Data from computational studies on the ortho-halogenation of benzamides. rsc.org |

Similarly, computational analysis of the direct alkoxylation of N-methoxybenzamide catalyzed by palladium acetate highlighted the crucial role of the solvent in mediating the CMD step. The transition state leading to the palladacycle intermediate was found to be significantly stabilized by the participation of a methanol molecule. researchgate.net This solvent-assisted pathway involves hydrogen bonding to the acetate ligand, which facilitates the proton abstraction from the C-H bond. researchgate.netresearchgate.net

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and probing the fragmentation pathways of 4-fluoro-N-methoxybenzamide.

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of this compound through the precise measurement of its mass-to-charge ratio. The theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated to provide a benchmark for experimental verification. For the molecular formula of this compound, C₈H₈FNO₂, the expected monoisotopic mass is 169.0539 g/mol .

While direct experimental HRMS data for this compound is not extensively published, analysis of closely related structures provides valuable context. For instance, a derivative, 4-n-butyl-6-fluoro-3-methoxyisoquinolin-1(2H)-one, is synthesized from this compound, confirming the parent compound's utility in synthesis. doi.org The high-resolution mass spectral data for a similar compound, N-allyl-4-fluoro-N-methoxybenzamide, further supports the expected mass accuracy for this class of molecules. rsc.org

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₈H₈FNO₂ | 169.0539 |

| [M+H]⁺ | C₈H₉FNO₂ | 170.0617 |

This table is generated based on theoretical calculations.

The fragmentation of benzamides in mass spectrometry typically involves characteristic cleavage patterns. For this compound, the primary fragmentation would likely involve the cleavage of the amide bond and other susceptible bonds, influenced by the methoxy (B1213986) and fluoro substituents. Common fragmentation pathways for benzamides include the loss of the methoxy group (-OCH₃) or the entire N-methoxy group (-NHOCH₃). The presence of the fluorinated benzene (B151609) ring will also influence the fragmentation, potentially leading to characteristic aromatic fragments.

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Although a specific single-crystal X-ray structure for this compound is not publicly available, extensive crystallographic data for analogous compounds allows for a well-informed prediction of its solid-state characteristics. For example, the crystal structure of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide has been determined to crystallize in the monoclinic space group C2/c. iucr.orgresearchgate.net Similarly, various N-(arylsulfonyl)-4-fluorobenzamides have been shown to crystallize in monoclinic or triclinic systems. nih.gov Based on these related structures, it is plausible that this compound would also adopt a common space group such as P2₁/c or C2/c.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c or C2/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

This table presents predicted values based on crystallographic data of analogous compounds. iucr.orgresearchgate.netnih.gov

The crystal packing of this compound is expected to be significantly influenced by intermolecular hydrogen bonding. The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen of the methoxy group can act as acceptors. This typically leads to the formation of hydrogen-bonded chains or dimers.

Table 3: Potential Intermolecular and Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Intermolecular Hydrogen Bond | N-H | C=O | Primary interaction influencing crystal packing |

| Intermolecular Hydrogen Bond | C-H (aromatic) | O (methoxy) | Secondary stabilizing interaction |

| Intermolecular Hydrogen Bond | C-H (aromatic) | F | Contribution to crystal lattice stability |

This table is based on expected interactions derived from analogous structures. iucr.orgresearchgate.netnih.gov

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting a wide array of properties for 4-fluoro-N-methoxybenzamide, from its stable three-dimensional shape to its chemical reactivity. Research on analogous compounds, such as other fluorinated benzamides and N-methoxy amides (often referred to as Weinreb amides), demonstrates the utility of DFT methods like B3LYP with various basis sets (e.g., 6-311++G**) for generating reliable data. researchgate.net

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

The optimized geometric parameters for this compound are expected to be in line with those of similar structures. A PhD thesis that involved the synthesis of this compound confirms its use in research where computational studies are often employed. epfl.ch The table below presents typical bond lengths for key fragments based on DFT studies of related benzamides. researchgate.net

| Parameter | Bond | Expected Bond Length (Å) |

| Bond Length | C=O (carbonyl) | ~1.23 - 1.25 |

| C-N (amide) | ~1.35 - 1.38 | |

| C-F (aromatic) | ~1.35 - 1.37 | |

| N-O (methoxyamide) | ~1.38 - 1.41 | |

| C-C (aromatic ring) | ~1.39 - 1.41 |

This table contains representative data from DFT calculations on analogous compounds.

Theoretical vibrational analysis via DFT is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies, researchers can assign specific molecular motions (stretching, bending, twisting) to the peaks observed in experimental spectra. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement.

For this compound, key vibrational modes of interest include:

C=O stretching: This is a strong, characteristic band for the carbonyl group, typically expected in the 1650-1700 cm⁻¹ region.

C-F stretching: The carbon-fluorine stretch in aromatic compounds is generally found in the 1100-1270 cm⁻¹ range. thieme-connect.com

N-O stretching: The vibration of the N-methoxy group is another important diagnostic peak.

Aromatic C-H and C-C stretching: These occur in well-defined regions of the spectrum and are sensitive to substitution on the ring.

The correlation between theoretical and experimental wavenumbers is often visualized with a correlation graph, which should ideally show a linear relationship. acs.org

DFT calculations are a powerful tool for mapping out the energetic landscape of a chemical reaction. This involves identifying and calculating the energies of reactants, products, intermediates, and, crucially, transition states. By locating the transition state structure and its energy, the activation energy barrier for a reaction can be determined, providing insight into the reaction's feasibility and kinetics.

While specific reaction mechanism simulations for this compound are not detailed in the available literature, studies on related complex N-methoxybenzamides demonstrate the approach. For instance, DFT calculations have been used to elucidate the divergent pathways in rhodium(III)-catalyzed reactions of N-methoxy amides. acs.org These studies model the step-by-step process, including C-H activation, olefin insertion, and reductive elimination, by calculating the energy profile of each stage. acs.org Similarly, DFT has been employed to understand the intermediates and transition states in iron-catalyzed reactions where this compound was used as a reactant, supporting a specific reaction pathway. ncl.res.in Such an analysis for this compound could clarify its reactivity in various synthetic transformations, such as its well-known role as a Weinreb amide in the synthesis of ketones. nih.gov

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy corresponds to a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity, kinetic stability, and optical properties. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted benzene (B151609) ring, while the LUMO would likely be distributed over the carbonyl group and the aromatic ring. The energy gap can be used to calculate global reactivity descriptors. The following table provides illustrative values for FMO analysis based on typical DFT results for similar aromatic compounds.

| Parameter | Description | Illustrative Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.3 |

This table contains representative data to illustrate typical FMO properties for this class of molecule.

Molecular Electrostatic Potential (MEP) mapping creates a color-coded map of the electrostatic potential on the molecule's surface. This map is invaluable for predicting how the molecule will interact with other species.

Red regions (negative potential) indicate areas rich in electrons and are susceptible to electrophilic attack. For this compound, the most negative region is expected around the carbonyl oxygen atom.

Blue regions (positive potential) indicate areas that are electron-deficient and are prone to nucleophilic attack. These are typically found around the hydrogen atoms. Studies on related benzamides confirm that the MEP map clearly depicts the negative potential localized on the carbonyl oxygen and the positive potential on the amide hydrogens, identifying them as the primary sites for interaction. researchgate.net

The Harmonic Oscillator Model of Aromaticity (HOMA) is a computational index used to quantify the degree of aromaticity in a cyclic system. It is calculated based on the deviation of the bond lengths within the ring from an ideal, fully aromatic reference.

A HOMA value of 1 indicates a fully aromatic system (like benzene).

A value of 0 indicates a non-aromatic system.

Negative values suggest anti-aromaticity.

For this compound, the HOMA index of the phenyl ring would be calculated to assess how the electron-withdrawing fluorine atom and the electron-donating/withdrawing amide group influence the ring's aromatic character. DFT studies on substituted benzamides and related systems show that substituents and intramolecular interactions (like hydrogen bonding) can modulate the HOMA index, providing a quantitative measure of their impact on the π-electron delocalization within the aromatic ring. researchgate.netthieme-connect.com

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Mapping

Molecular Modeling for Ligand-Target Interactions

Understanding how a ligand interacts with its biological target is fundamental to drug discovery. Molecular modeling encompasses a suite of computational tools that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijsrst.com These techniques are crucial for predicting the binding affinity and mechanism of action of potential therapeutic agents.

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand within the active site of a target protein. ontosight.aiijsrst.com While specific docking studies on this compound are not extensively documented in the reviewed literature, numerous studies on structurally related benzamide (B126) derivatives highlight the utility of this approach.

For instance, molecular docking studies on a series of 2-methoxybenzamide (B150088) derivatives targeting the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway, have provided detailed insights into their binding interactions. One potent pyridyl derivative, compound 21 , was shown to form tight interactions with key residues Asp384, Tyr394, Lys395, and Arg400 within the Smo binding pocket. rsc.org This is an enhancement compared to the parent compound, which only interacted with Arg400 and Tyr394, demonstrating how computational models can rationalize structure-activity relationships. rsc.org

Similarly, docking studies of benzamide trimethoprim (B1683648) derivatives against human dihydrofolate reductase (hDHFR) identified crucial interactions. For a fluoro-substituted derivative, a halogen bond between the fluorine atom and an Isoleucine-7 residue was observed, alongside hydrophobic interactions with other residues. nih.gov These computational predictions help to explain the observed biological activity and guide the design of more potent inhibitors. nih.gov

In another study, novel (E)-N-cinnamoyl-4-methoxybenzamide (CMB) and (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) derivatives were evaluated as inhibitors of matrix metalloproteinases (MMPs) for the treatment of ovarian cancer. Molecular docking results indicated that both compounds bind to MMP-2 with high affinity, posting binding scores of -8.35 kcal/mol and -8.50 kcal/mol, respectively. researchgate.net

| Compound/Derivative | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score |

| Pyridyl derivative of 2-methoxybenzamide (21 ) | Smoothened (Smo) Receptor | Asp384, Tyr394, Lys395, Arg400 | - |

| Fluoro-substituted benzamide trimethoprim | Human Dihydrofolate Reductase (hDHFR) | Ile-7 (via halogen bond) | - |

| (E)-N-cinnamoyl-4-methoxybenzamide (CMB) | Matrix Metalloproteinase-2 (MMP-2) | Not specified | -8.35 kcal/mol |

| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide (CCMB) | Matrix Metalloproteinase-2 (MMP-2) | Not specified | -8.50 kcal/mol |

Advanced Computational Techniques for Materials and Molecular Design

Beyond docking, a range of advanced computational methods are employed to study molecules for both biological and material science applications. These techniques provide a deeper understanding of molecular conformation, stability, and intermolecular forces.

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of molecular systems, allowing researchers to observe the stability of ligand-receptor complexes over time. nih.gov For benzamide derivatives, MD simulations have been used to validate docking poses and assess the stability of interactions. A 20-nanosecond simulation of benzamide ligands with hDHFR helped to analyze parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Solvent Accessible Surface Area (SASA), confirming the stability of the docked complexes. nih.gov In another example, simulations of a complex between a 2,6-difluorobenzamide (B103285) derivative and the FtsZ protein were used to explore its inhibitory mechanism. mdpi.com

Density Functional Theory (DFT) and Hirshfeld Surface Analysis: DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. tandfonline.comnih.gov It can be used to calculate optimized geometries, vibrational frequencies, and molecular electrostatic potential (MEP) maps, which are then compared with experimental data from X-ray diffraction. tandfonline.comnih.gov

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. tandfonline.comnih.gov For a derivative of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, Hirshfeld analysis was used to quantitatively describe the intermolecular interactions, providing insights into the forces that stabilize the crystal structure. tandfonline.comnih.gov Similarly, for 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, this analysis highlighted the significance of hydrogen bonding and van der Waals forces in structural stability. mdpi.com Studies on 2,6-difluorobenzamide have also used these methods to investigate its hydrogen bonding network. mdpi.com The combination of DFT and Hirshfeld analysis is crucial for understanding the solid-state properties of benzamide derivatives, which is essential for material design and drug formulation. mdpi.comacs.orgeurjchem.com

| Computational Technique | Application on Benzamide Analogs | Key Findings |

| Molecular Dynamics (MD) Simulation | Analysis of benzamide trimethoprim derivatives with hDHFR. | Confirmed the stability of ligand-protein complexes over a 20 ns simulation by analyzing RMSD, RMSF, and SASA. nih.gov |

| Density Functional Theory (DFT) | Geometric and electronic analysis of a thieno[3,2-d]pyrimidine-methoxybenzamide derivative. | Calculated optimized bond lengths/angles and HOMO-LUMO energies, which correlated well with experimental X-ray data. tandfonline.comnih.gov |

| Hirshfeld Surface Analysis | Investigation of intermolecular interactions in a thieno[3,2-d]pyrimidine-methoxybenzamide derivative. | Quantified intermolecular contacts, revealing the nature and contribution of different forces to crystal packing. tandfonline.comnih.gov |

| Conformational Analysis | Comparison of 3-methoxybenzamide (B147233) (3-MBA) and 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA). | Revealed that fluorine atoms induce a nonplanar conformation, making it easier for the ligand to adopt its active conformation for FtsZ inhibition. mdpi.com |

Derivatives and Analogues of 4 Fluoro N Methoxybenzamide: Design and Chemical Exploration

Rational Design and Synthesis of Substituted Benzamide (B126) Analogs

The rational design of analogues based on the 4-fluoro-N-methoxybenzamide scaffold involves strategic modifications to modulate chemical and biological properties. A key strategy involves utilizing the N-methoxyamide as a directing group in transition metal-catalyzed reactions. For instance, rhodium(III)-catalyzed C-H activation of N-methoxybenzamides allows for coupling with various partners, such as 2,2-difluorovinyl tosylate, to produce monofluorinated alkenes. acs.org Subsequent acid treatment can then facilitate the efficient synthesis of complex heterocyclic structures like 4-fluoroisoquinolin-1(2H)-ones. acs.org This approach highlights how the inherent functionality of the parent molecule can be exploited for the predictable synthesis of more complex derivatives.

General synthetic strategies for producing fluorinated benzamide analogues also include well-established methods like Suzuki and amide coupling reactions. mdpi.com The Suzuki coupling, for example, can be used to introduce various aryl or alkyl groups onto the benzamide core by reacting a halogenated precursor (e.g., a bromo-substituted benzamide) with a corresponding boronic acid in the presence of a palladium catalyst. mdpi.com

Amide coupling reactions are another cornerstone for derivatization. A specific example is the synthesis of 4-fluoro-N-(2-(1-(hydroxyimino)ethyl)phenyl)benzamide, where 4-fluorobenzoyl chloride is reacted with an appropriate aminophenyl derivative. unisa.ac.za These established synthetic routes provide a robust platform for creating libraries of substituted benzamide analogs, allowing for systematic investigation of structure-activity relationships. nih.gov

Impact of Fluorine Substitution on Chemical Reactivity and Regioselectivity

The fluorine atom at the C4 position of the benzene (B151609) ring profoundly influences the chemical properties of this compound. As a highly electronegative element, fluorine acts as a potent electron-withdrawing group via the inductive effect, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. evitachem.com This electronic influence is critical in directing the course of chemical reactions.

The presence of fluorine can significantly enhance the reactivity of a molecule in certain contexts. Studies on other fluorinated heterocycles have shown that fluorine substitution can dramatically increase reaction rates for nucleophilic cleavage compared to their non-fluorinated counterparts. nih.gov This acceleration is attributed to the stabilization of negative charge in the transition state. nih.gov In the context of this compound, this suggests that the fluoro group can facilitate reactions involving nucleophilic attack on the aromatic ring. evitachem.com

Furthermore, fluorine substitution can be used to strategically block metabolic pathways. In studies involving fluorinated steroid derivatives, introducing a fluorine atom at a potential site of metabolism effectively prevented enzymatic reactions like hydroxylation at that position. rsc.org This "metabolic blocking" strategy is a key consideration in drug design and can be applied to derivatives of this compound to enhance their stability or direct their metabolic fate.

Synthesis and Evaluation of Related N-Alkoxybenzamides and N-Methoxybenzothioamides

Modification of the N-methoxyamide functional group opens another avenue for chemical exploration. This includes the synthesis of other N-alkoxybenzamides and the corresponding sulfur analogues, N-methoxybenzothioamides. These modifications can alter the molecule's steric and electronic properties, as well as its reactivity and interaction with biological targets.

N-alkoxybenzamides are versatile intermediates in organic synthesis. For example, N-methoxybenzamides can undergo palladium-catalyzed oxidative annulation with alkynes to produce various isoquinolone derivatives in good yields and with high regioselectivity. researchgate.net This methodology demonstrates the utility of the N-alkoxyamide group in constructing fused heterocyclic systems.

Replacing the amide oxygen with sulfur to form an N-methoxybenzothioamide introduces a significantly different functional group. These thioamides are also capable of participating in cyclization reactions. It has been shown that N-methoxybenzothioamide can successfully undergo oxidative annulation with alkynes, analogous to their N-methoxybenzamide counterparts, to provide the corresponding sulfur analogues of isoquinolones. researchgate.net

Development of Radiotracers and Chemically Labeled Probes for Research Tools

The benzamide structure is a valuable scaffold for the development of radiotracers for positron emission tomography (PET), a non-invasive imaging technique used in research and clinical diagnostics. Specifically, derivatives of 4-fluorobenzamide (B1200420) have been successfully developed as melanin-targeting probes for the detection of melanoma. nih.govsnmjournals.org

A prominent example is N-(2-diethylaminoethyl)-4-[¹⁸F]fluorobenzamide ([¹⁸F]FBZA), a radiofluorinated benzamide derivative. snmjournals.org The development of such radiotracers involves the synthesis of a suitable precursor molecule that can be labeled with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) in the final step. The radiosynthesis of these probes is typically achieved through a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a leaving group on the precursor molecule. nih.gov

The efficiency of this labeling process is crucial. For example, in the development of related picolinamide-based radiotracers, labeling efficiencies can vary significantly depending on the precursor structure. nih.gov After synthesis, the radiotracers are purified and evaluated for their radiochemical purity and specific activity. Studies have shown that these benzamide-based tracers can exhibit significant uptake in target tissues, making them effective tools for molecular imaging. nih.gov

| Radiotracer | Radiochemical Labeling Efficiency | Final Radiochemical Purity | Maximum Uptake in B16F10 Cells (%ID/g) |

|---|---|---|---|

| ¹⁸F-FPABZA | 65 ± 5% | >98% | 11.36 ± 0.94 |

| ¹⁸F-FNABZA | 10 ± 5% | >98% | 23.70 ± 1.63 |

Exploration of Complex Molecular Frameworks Incorporating the this compound Moiety

The this compound core can be incorporated into larger, more complex molecular architectures to generate novel chemical entities with unique properties. This includes the synthesis of fluorinated enaminones and derivatives containing thiosemicarbazide (B42300) and selenourea (B1239437) functionalities.

Fluorinated N-benzamide enaminones are a class of compounds that have been synthesized and investigated for their potential biological activities. mdpi.com The synthesis of these molecules can be achieved through a one-pot, base-catalyzed acylation reaction. mdpi.com This procedure typically involves the amination of a β-diketone to create an enaminone intermediate, which is then acylated using a substituted acyl chloride, such as 4-fluorobenzoyl chloride, to yield the final product. mdpi.com This synthetic route has been used to generate small libraries of novel fluorinated N-benzamide enaminones, with reported yields ranging from moderate to good. mdpi.com

| Compound ID | Substituents | Yield |

|---|---|---|

| 4a | R1=CH₃, R2=H, R3=4-F | 42% |

| 4b | R1=CH₃, R2=H, R3=2,4-di-F | 32% |

| 5a | R1=CH₃, R2=CH₃, R3=4-F | 30% |

| 5b | R1=CH₃, R2=CH₃, R3=2,4-di-F | 63% |

Note: R1 and R2 are substituents on the enaminone backbone; R3 represents the substitution on the benzamide ring.

Thiosemicarbazides and their derivatives are important intermediates in the synthesis of various heterocyclic compounds. nih.gov Derivatives incorporating a fluorinated phenyl moiety can be synthesized through the condensation of a thiosemicarbazide with a fluorinated aldehyde. For example, the reaction of thiosemicarbazide with 4-fluorobenzaldehyde (B137897) yields the corresponding 4-fluorobenzaldehyde thiosemicarbazone. nih.govnih.gov The general structure of these compounds features an imine bond (-N=CH-) formed between the aldehyde and the thiosemicarbazide. nih.gov

Similarly, thiourea (B124793) derivatives can be prepared from related starting materials. For instance, reacting 4-methoxybenzoyl chloride with potassium thiocyanate (B1210189) generates an isothiocyanate intermediate. This intermediate can then be reacted with various amines to produce a range of N-carbamothioyl-4-methoxybenzamide derivatives. researchgate.net This established methodology could be adapted using 4-fluorobenzoyl chloride to generate the corresponding fluorinated thiourea structures.

The synthesis of selenourea derivatives, which are selenium analogues of thioureas, is also a field of chemical synthesis, although specific examples starting from this compound were not prominent in the surveyed literature.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-methoxybenzamide, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via coupling reactions. A common approach involves activating the carboxylic acid group of 4-fluorobenzoic acid using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) under low-temperature conditions (-50°C). The activated intermediate reacts with methoxyamine derivatives to form the amide bond .

- Optimization : Key parameters include maintaining anhydrous conditions, controlling reaction temperature to minimize side reactions, and using stoichiometric ratios of reagents. Post-synthesis purification via column chromatography or recrystallization ensures product integrity.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Techniques :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, aromatic C-F ~1250 cm⁻¹) .

- ¹H/¹³C NMR : Confirms methoxy (-OCH₃) and aromatic proton environments. For example, the methoxy group appears as a singlet at ~3.8 ppm in ¹H NMR .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 184.1) .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

- Fluorescence Studies : Maximum fluorescence intensity is observed in aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is ~5–7, where protonation/deprotonation of the amide or methoxy groups is minimized, stabilizing the excited state .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?

- Reactivity Analysis : The electron-withdrawing fluorine atom meta-directs electrophiles (e.g., nitration, halogenation) to the para position relative to the methoxy group. Computational studies (DFT) reveal charge distribution and frontier orbital interactions guiding regioselectivity .

- Contradictions : Some studies report unexpected ortho substitution under high-temperature conditions, suggesting competing steric and electronic effects .

Q. How can fluorescence quenching studies elucidate binding interactions between this compound and metal ions?

- Methodology : Titration with metal ions (e.g., Pb²⁺, Cu²⁺) in buffered solutions (pH 5–7) shows fluorescence quenching via static (complex formation) or dynamic (collisional) mechanisms. Binding constants (K) are calculated using Stern-Volmer plots, with Pb²⁺ exhibiting strong affinity (K ~10⁴ M⁻¹) .

Q. What crystallographic data reveal the molecular packing and hydrogen-bonding networks of this compound derivatives?

- Structural Insights : Single-crystal X-ray diffraction of analogues (e.g., 4-methoxy derivatives) shows intermolecular N–H···O and C–H···F interactions, stabilizing layered packing. Hirshfeld surface analysis quantifies contact contributions (e.g., 40% H-bonding, 25% van der Waals) .

Q. How do computational models (e.g., QSPR, DFT) predict the solubility and bioavailability of this compound?

- Models : Quantitative Structure-Property Relationship (QSPR) algorithms correlate logP values (~2.1) with moderate lipophilicity, suggesting good membrane permeability. DFT simulations of solvation energies align with experimental solubility in polar aprotic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.